![molecular formula C23H18IN3O4 B5916507 2-iodo-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5916507.png)
2-iodo-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
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Overview
Description
2-iodo-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is known for its unique structure and properties that make it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-iodo-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide involves the inhibition of specific enzymes and proteins that play a crucial role in disease development and progression. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer development. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-iodo-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide depend on the specific disease or condition being treated. In cancer, this compound has been shown to inhibit cell proliferation and induce cell death. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-iodo-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide in lab experiments is its unique structure and properties, which make it a promising candidate for drug discovery and development. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-iodo-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide. One of the main areas of research is the development of more potent and selective inhibitors of specific enzymes and proteins. Additionally, there is a need for further studies to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders. Finally, there is a need for further studies to investigate the toxicity and safety of this compound in humans.
Synthesis Methods
The synthesis of 2-iodo-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide involves several steps, including the condensation of 4-methylbenzoyl chloride with 3-nitrobenzaldehyde, followed by the addition of N-(4-aminophenyl)acetamide. The resulting product is then treated with iodine to obtain 2-iodo-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide.
Scientific Research Applications
2-iodo-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been extensively studied for its potential applications in drug discovery and development. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated the ability of this compound to inhibit the activity of specific enzymes and proteins that are involved in the development and progression of these diseases.
properties
IUPAC Name |
2-iodo-N-[(E)-3-(4-methylanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18IN3O4/c1-15-9-11-17(12-10-15)25-23(29)21(14-16-5-4-6-18(13-16)27(30)31)26-22(28)19-7-2-3-8-20(19)24/h2-14H,1H3,(H,25,29)(H,26,28)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQIBQXEGJPGEO-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18IN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N-[(E)-3-(4-methylanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
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